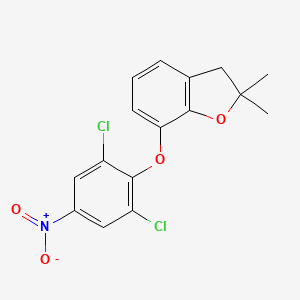
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran
Cat. No. B8663257
Key on ui cas rn:
83054-15-3
M. Wt: 354.2 g/mol
InChI Key: OQVOEMRETUJKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04665097
Procedure details


To a solution containing 32.83 g of 1,2,3-trichloro-5-nitrobenzene and 26.11 g of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran in 300 ml of methyl ethyl ketone under an atmosphere of nitrogen and at room temperature was added 21.98 g of anhydrous potassium carbonate. The reaction mixture was heated to reflux. Reflux was maintained for 30 hrs. The reaction mixture was cooled to room temperature and the solvents removed. The tan solid residue was dissolved in hot hexane containing a little ethyl acetate. This was filtered and the filtrate allowed to cool to room temperature then placed in freezer to cool further to promote crystallization. The crystals were collected and placed in a vacuum dessicator for drying. A second crop of crystals was obtained from the mother liquors. This afforded 29.2 g of pale tan crystals. mp 105°-110° C. NMR (CDCl3): 1.47 (s, 6H), 3.03 (s, 2H), 6.3-7.0 (m, 3H), 8.22 (s, 2H).




[Compound]
Name
pale tan crystals
Quantity
29.2 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[C:3]=1Cl.[CH3:13][C:14]1([CH3:24])[CH2:18][C:17]2[CH:19]=[CH:20][CH:21]=[C:22]([OH:23])[C:16]=2[O:15]1.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[Cl:11][C:4]1[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=[C:2]([Cl:1])[C:3]=1[O:23][C:22]1[C:16]2[O:15][C:14]([CH3:24])([CH3:13])[CH2:18][C:17]=2[CH:19]=[CH:20][CH:21]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.83 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)Cl
|
|
Name
|
|
|
Quantity
|
26.11 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC2=C(C1)C=CC=C2O)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)C(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
21.98 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
[Compound]
|
Name
|
pale tan crystals
|
|
Quantity
|
29.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained for 30 hrs
|
|
Duration
|
30 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The tan solid residue was dissolved in hot hexane containing a little ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This was filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool further
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A second crop of crystals was obtained from the mother liquors
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C=C(C1OC1=CC=CC=2CC(OC21)(C)C)Cl)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
